4-(Methylthio)benzoyl chloride

Description

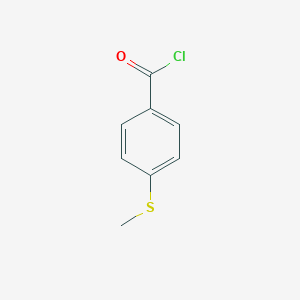

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEJPWILCQAQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162650 | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-06-4 | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1442-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001442064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 4-(Methylthio)benzoyl Chloride from 4-(Methylthio)benzoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and theoretical background for the synthesis of 4-(methylthio)benzoyl chloride from its corresponding carboxylic acid. The information presented is curated for professionals in the fields of chemical research and pharmaceutical development, emphasizing scientific integrity, safety, and practical application.

Strategic Importance in Synthesis

This compound is a pivotal intermediate in the synthesis of numerous organic molecules, including pharmaceuticals and advanced materials. Its utility lies in its reactive acyl chloride functional group, which readily participates in reactions to form esters, amides, and other carbonyl derivatives. The conversion from the relatively unreactive 4-(methylthio)benzoic acid is a fundamental and enabling step in many synthetic pathways. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its high efficiency and the convenient removal of byproducts.[1][2]

Mechanistic Insights

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This forms a reactive chlorosulfite intermediate. The reaction is often catalyzed by N,N-dimethylformamide (DMF), which reacts with thionyl chloride to generate a more electrophilic Vilsmeier-type chlorinating agent, thereby accelerating the reaction.[1][3] The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon of the intermediate leads to the formation of the desired acyl chloride, with the concurrent release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][3] The evolution of these gases drives the reaction to completion.[1][3]

Caption: Conversion of 4-(methylthio)benzoic acid to this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high yield and purity of the final product.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Purity | Notes |

| 4-(Methylthio)benzoic acid | 168.21 | 10.0 g | >98% | Starting Material |

| Thionyl chloride (SOCl₂) | 118.97 | 25 mL | >99% | Reagent and Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Anhydrous | Catalyst |

| Anhydrous Toluene | 92.14 | 50 mL | Anhydrous | For azeotropic removal of excess SOCl₂ |

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried to maintain anhydrous conditions.[1] Add 10.0 g of 4-(methylthio)benzoic acid to the flask.

-

Reagent Addition: Carefully add 25 mL of thionyl chloride to the flask, followed by 2-3 drops of anhydrous DMF.

-

Reaction Execution: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Work-up and Purification:

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety and Handling

-

Thionyl Chloride : This substance is highly corrosive and toxic. It reacts violently with water, releasing toxic gases.[6] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

Gaseous Byproducts : The evolved SO₂ and HCl are toxic and corrosive. The experimental setup should include a gas trap to neutralize these fumes.

-

Product : this compound is corrosive and can cause skin and eye burns. Handle with care and appropriate PPE.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical methods:

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong carbonyl (C=O) stretch for the acyl chloride functional group, typically in the range of 1750-1800 cm⁻¹. The broad hydroxyl (-OH) peak of the starting carboxylic acid will be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR will show characteristic peaks for the aromatic protons and the methylthio (-SCH₃) group.

-

¹³C NMR : The carbon NMR will display a signal for the carbonyl carbon in the downfield region.

-

-

High-Performance Liquid Chromatography (HPLC) : The purity of the final product can be quantified using reverse-phase HPLC.[9]

References

- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.

- PrepChem.com. (n.d.). Synthesis of 4-(methylthio)benzyl chloride.

- OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with Thionyl Chloride (SOCl₂).

- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-acetoxy-benzoyl chloride.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thionyl chloride.

- SIELC Technologies. (2018). This compound.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- Sigma-Aldrich. (n.d.). Thionyl Chloride - Safety Data Sheet.

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Organic Syntheses. (n.d.). m-NITROBENZAZIDE.

- ChemicalBook. (n.d.). 4-(METHYLTHIO)BENZYL CHLORIDE(874-87-3) 1H NMR.

- LookChem. (n.d.). This compound 95 (1442-06-4) 's Synthetic route.

- Google Patents. (2001). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).

- PubChemLite. (n.d.). This compound (C8H7ClOS).

- Sigma-Aldrich. (n.d.). This compound 95 1442-06-4.

- ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.

Sources

- 1. reactionweb.io [reactionweb.io]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. bionium.miami.edu [bionium.miami.edu]

- 9. This compound | SIELC Technologies [sielc.com]

4-(methylthio)benzoyl chloride chemical properties and reactivity

An In-depth Technical Guide to 4-(Methylthio)benzoyl Chloride: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 1442-06-4) is a highly reactive acyl chloride that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Characterized by a benzoyl chloride core functionalized with a para-methylthio group, this reagent offers a unique combination of reactivity and structural features. The presence of the sulfur-containing moiety makes it a valuable building block in medicinal chemistry and materials science, as the methylthio-phenyl group is a known pharmacophore found in various biologically active compounds.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide field-proven insights into its chemical properties, core reactivity, and practical applications, emphasizing the causality behind experimental choices and protocols.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. This compound is a solid at room temperature and is acutely sensitive to moisture, a critical factor that dictates its handling and storage.[4][5]

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1442-06-4 | [4][5] |

| Molecular Formula | C₈H₇ClOS | [5][6] |

| Molecular Weight | 186.66 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Melting Point | 52-56 °C | [5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| logP (n-octanol/water) | 2.62 - 2.66 | [4][8] |

| Stability | Moisture sensitive; stable under dry, inert conditions. | [4] |

Spectroscopic Signature

While full spectral data requires direct experimental acquisition, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are crucial for in-process reaction monitoring and final product characterization.

-

Infrared (IR) Spectroscopy : The most prominent feature will be the strong carbonyl (C=O) stretch of the acyl chloride group, expected in the range of 1780-1815 cm⁻¹.[9] This high-frequency absorption is characteristic and distinguishes it from its common hydrolysis byproduct, 4-(methylthio)benzoic acid, whose carbonyl stretch appears at a lower frequency (around 1700-1725 cm⁻¹).[9] The presence of a broad O-H stretch (2500-3300 cm⁻¹) is a definitive indicator of hydrolysis.[9]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : In a deuterated solvent like CDCl₃, the spectrum would show a singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm. The aromatic protons would appear as two distinct doublets in the δ 7.2-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 186 and a characteristic M+2 peak at m/z 188 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[6]

Part 2: Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution

This class of reactions is the cornerstone of this compound's utility. The chloride ion is an excellent leaving group, facilitating the formation of new bonds at the acyl position.

The reaction with water is the most common and often undesirable reaction, leading to the formation of the less reactive 4-(methylthio)benzoic acid.[4][10] This reaction underscores the critical need for anhydrous conditions during storage and use.

Caption: Hydrolysis pathway of this compound.

Causality Insight: The high reactivity is driven by the strong inductive effect of both the chlorine and oxygen atoms, which polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

The reaction with primary and secondary amines to form N-substituted benzamides is one of the most important applications of this reagent.[11] These benzamide moieties are prevalent pharmacophores in drug discovery.[12] The reaction proceeds rapidly and is often performed under Schotten-Baumann conditions (using a base to neutralize the HCl byproduct).[12][13]

Caption: General mechanism for the amidation reaction.

Protocol: Synthesis of N-Benzyl-4-(methylthio)benzamide

This protocol details a representative Schotten-Baumann amidation.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.05 equivalents) in an appropriate solvent like dichloromethane (DCM).

-

Reaction Setup: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Slowly add an aqueous solution of 10% NaOH (2.0 equivalents) to the amine solution, creating a biphasic mixture.[12]

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of DCM and add it dropwise to the vigorously stirred biphasic mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.[12]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The causality here is that maintaining a low temperature during addition controls the initial exothermic reaction, while warming to room temperature ensures the reaction goes to completion.

-

Monitoring: Track the disappearance of the acyl chloride using Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure N-benzyl-4-(methylthio)benzamide.[12]

Friedel-Crafts Acylation

This compound is an effective reagent for Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that attaches the 4-(methylthio)benzoyl group to an aromatic substrate.[3] This reaction is a powerful tool for creating aryl ketones, which are versatile intermediates.[14]

Mechanistic Principle: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential. It coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion. This ion is then attacked by the electron-rich aromatic ring.[3][15]

Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Protocol: Friedel-Crafts Acylation of Anisole

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[16]

-

Temperature Control: Cool the suspension to 0 °C in an ice bath. This is critical to moderate the highly exothermic complexation and reaction.

-

Acyl Chloride Addition: Add this compound (1.0 equivalent) portion-wise or as a solution in dry DCM. Stir for 20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add anisole (1.0 equivalent), dissolved in dry DCM, dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quenching: Once complete, cool the reaction back to 0 °C and very carefully quench it by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complexes.[16] This step is highly exothermic and must be done with caution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃, and brine, then dry, concentrate, and purify as previously described.[16]

Part 3: Synthesis and Safety

Synthetic Route

The most direct and common laboratory synthesis of this compound is from its corresponding carboxylic acid.

Protocol: Synthesis from 4-(Methylthio)benzoic Acid

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

-

Reagents: Add 4-(methylthio)benzoic acid (1 equivalent) to the flask. Slowly add thionyl chloride (SOCl₂, 2-3 equivalents) at room temperature.[9]

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Product: The resulting crude this compound can often be used directly or purified further by vacuum distillation or recrystallization.

Safety and Handling Protocol

This compound is a hazardous chemical that demands strict adherence to safety protocols.[4]

-

Hazard Profile:

-

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a full-face shield, safety glasses, and a lab coat.[4] A complete chemical-resistant suit may be necessary for larger quantities.[4]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Inert & Anhydrous Conditions: Handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use flame-dried glassware and anhydrous solvents.[4][9]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator under inert gas.[4]

-

First Aid: In case of eye contact, rinse cautiously with water for at least 15 minutes and immediately call a poison center or doctor.[4] For skin contact, remove contaminated clothing and wash the affected area with soap and plenty of water.[4][17]

-

Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste through a licensed disposal company, in accordance with local and national regulations.[4][18]

-

Part 4: Applications in Research and Development

The utility of this compound extends across several scientific domains, primarily driven by the desirable properties of the molecular scaffolds it helps create.

-

Pharmaceuticals and Drug Discovery: This is its most significant area of application. The aryl ketones and benzamides derived from its reactions are key intermediates. The 4-(methylthio)phenyl group is a structural motif in various therapeutic agents, including anti-inflammatory and anti-tumor compounds.[3] Its ability to act as a bioisostere for other groups and its potential for metabolic oxidation at the sulfur atom make it a compelling moiety for lead optimization campaigns.

-

Agrochemicals: Similar to other benzoyl chlorides, it can serve as a precursor for synthesizing complex pesticides and herbicides where the thioether linkage can modulate the compound's activity and environmental persistence.[1][2]

-

Materials Science: The reagent can be used to introduce the 4-(methylthio)benzoyl group into polymer backbones or as a functional end-cap. This can impart specific properties such as altered thermal stability, chemical resistance, or refractive index, making it useful in the development of specialty polymers and coatings.[1]

Conclusion

This compound is more than just a reactive chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, centered on nucleophilic acyl substitution and Friedel-Crafts acylation, provides reliable pathways to valuable aryl ketone and benzamide structures. However, its utility is intrinsically linked to an expert understanding of its moisture sensitivity and hazardous nature. By adhering to the rigorous protocols for handling, storage, and reaction execution outlined in this guide, researchers can safely and effectively leverage the full potential of this versatile synthetic building block.

References

- Chemical Safety Data Sheet MSDS / SDS - this compound 95 - ChemicalBook. (2025).

- 4-(Methylthio)benzyl chloride - SAFETY DATA SHEET. (n.d.).

- Synthesis of 4-(methylthio)benzyl chloride - PrepChem.com. (n.d.).

- This compound 95 1442-06-4 - Sigma-Aldrich. (n.d.).

- This compound 95 (1442-06-4) 's Synthetic route - LookChem. (n.d.).

- 4-(METHYLTHIO)BENZYL CHLORIDE | 874-87-3 - ChemicalBook. (2025).

- This compound 95 1442-06-4 - Sigma-Aldrich. (n.d.).

- This compound - SIELC Technologies. (2018).

- Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride - Benchchem. (2025).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

- This compound - CymitQuimica. (n.d.).

- 4-(Methylthio)benzyl chloride SDS, 874-87-3 Safety Data Sheets - ECHEMI. (2019).

- This compound | CAS 1442-06-4 | SCBT. (n.d.).

- How to avoid hydrolysis of 4-(Methylthio)phenylacetyl chloride - Benchchem. (2025).

- This compound | Sigma-Aldrich. (n.d.).

- 4-(METHYLTHIO)BENZYL CHLORIDE(874-87-3) 1H NMR - ChemicalBook. (n.d.).

- This compound 95 1442-06-4 - Guidechem. (n.d.).

- Benzoyl chloride, 4-methyl- - the NIST WebBook. (n.d.).

- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. (2001).

- Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzoyl chloride with Primary Amines - Benchchem. (2025).

- Enhancing Synthesis: The Role of 4-(Chloromethyl)benzoyl Chloride. (n.d.).

- Benzoyl chloride, 4-methyl- - the NIST WebBook. (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- This compound (C8H7ClOS) - PubChemLite. (2025).

- CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents. (n.d.).

- Friedel–Crafts acylation reactions using metal triflates in ionic liquid - University of Liverpool. (n.d.).

- Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride - Benchchem. (2025).

- Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).

- This compound 95 1442-06-4 - Sigma-Aldrich. (n.d.).

- What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025).

- What is best condition for benzolation of primary aromatic amines in presence of secondary amine? | ResearchGate. (2017).

- Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible? - Reddit. (2024).

- Benzoyl chloride – Knowledge and References - Taylor & Francis. (n.d.).

- Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide - Pearson. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-(甲硫基)苯甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - this compound (C8H7ClOS) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(METHYLTHIO)BENZYL CHLORIDE | 874-87-3 [chemicalbook.com]

- 11. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(Methylthio)benzoyl Chloride in Acylation Reactions

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for 4-(methylthio)benzoyl chloride in acylation reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced electronic effects of the 4-(methylthio) substituent, detailing its influence on the reactivity of the acyl chloride. We will explore the core principles of nucleophilic acyl substitution, present detailed experimental protocols, and discuss the causality behind critical procedural choices. Through a synthesis of established chemical principles and practical field insights, this guide aims to serve as an authoritative resource for the effective application of this versatile reagent.

Introduction

Acylation reactions are fundamental transformations in organic synthesis, enabling the formation of esters, amides, and ketones, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] Acyl chlorides, such as this compound, are highly effective acylating agents due to the excellent leaving group ability of the chloride ion.[2] The subject of this guide, this compound, is a substituted benzoyl chloride whose reactivity is modulated by the presence of a methylthio (-SMe) group at the para position of the benzene ring.

Understanding the mechanism of action is not merely an academic exercise; it is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and troubleshooting synthetic challenges. This guide will dissect the electronic contributions of the 4-(methylthio) group, contextualize its reactivity within the broader family of substituted benzoyl chlorides, and provide actionable protocols for its use in the laboratory.

Physicochemical Properties and Electronic Effects

The reactivity of a substituted benzoyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[3][4] This electrophilicity is, in turn, modulated by the electronic properties of the substituent on the aromatic ring.

The 4-(methylthio) group exerts two opposing electronic effects:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak withdrawal of electron density from the benzene ring through the sigma (σ) bond framework. This effect is deactivating.[5][6]

-

Resonance Effect (+M or +R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[5] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions. This effect is activating.[7]

For the 4-(methylthio) group, the resonance effect (+M) generally outweighs the inductive effect (-I).[8] The sulfur atom donates electron density to the ring, which in turn can be relayed to the carbonyl group. This donation slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to unsubstituted benzoyl chloride.

Hammett Substituent Constant (σp): The electronic effect of a substituent can be quantified by the Hammett constant (σ). For the para-methylthio (-SMe) group, the σp value is approximately 0.00.[8] This value suggests that, overall, the 4-(methylthio) group has a nearly neutral electronic effect on the benzoic acid equilibrium, which is the basis for the Hammett scale.[9] However, in the context of nucleophilic attack on the carbonyl carbon, the resonance donation can play a more significant role, making this compound slightly less reactive than benzoyl chloride itself, but more reactive than benzoyl chlorides bearing strongly electron-donating groups like methoxy (-OMe, σp = -0.28).[8]

| Property | Value | Source |

| CAS Number | 1442-06-4 | [10] |

| Molecular Formula | C₈H₇ClOS | [11] |

| Molecular Weight | 186.66 g/mol | [10] |

| Appearance | Yellow oil | [12] |

| Hammett Constant (σp) | 0.00 | [8] |

Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile (e.g., an alcohol, amine, or arene) with this compound proceeds via a classic nucleophilic acyl substitution mechanism.[13] This pathway is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction commences with the attack of the nucleophile (Nu-H) on the electrophilic carbonyl carbon of this compound. This breaks the C=O π-bond and forms a transient, sp³-hybridized tetrahedral intermediate.[2]

Step 2: Collapse of the Intermediate and Product Formation The unstable tetrahedral intermediate rapidly collapses. The C=O π-bond is reformed, and in the process, the most stable leaving group is ejected. The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl).[14] This elimination step regenerates the carbonyl group and yields the final acylated product. A proton is subsequently removed from the nucleophile, often by a base present in the reaction mixture, to give the neutral product and a byproduct (e.g., HCl).

Below is a Graphviz diagram illustrating this core mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Catalysis and Reaction Variants

Base-Mediated Acylation (Schotten-Baumann Conditions)

When acylating alcohols or amines, a base is typically added to neutralize the HCl byproduct.[15] Pyridine is a common choice as it serves a dual purpose:

-

Acid Scavenger: It neutralizes the generated HCl, preventing protonation of the nucleophile.[16][17]

-

Nucleophilic Catalyst: Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium salt.[18][19] This intermediate is more electrophilic than the acyl chloride itself and is readily attacked by the primary nucleophile (alcohol or amine), accelerating the reaction.[18]

Lewis Acid-Catalyzed Acylation (Friedel-Crafts Acylation)

For the acylation of aromatic rings (a Friedel-Crafts reaction), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is required.[20] The Lewis acid coordinates to the carbonyl oxygen, but more importantly, it abstracts the chloride to generate a highly electrophilic acylium ion (R-C≡O⁺).[1] This potent electrophile is then attacked by the electron-rich aromatic ring.[20]

The 4-(methylthio) group is an ortho, para-director in electrophilic aromatic substitutions.[7][21] Therefore, Friedel-Crafts acylation of an aromatic substrate with this compound will yield a ketone with the 4-(methylthio)phenyl moiety attached.

Experimental Protocols & Methodologies

Trustworthiness through Self-Validation: The following protocols include integrated steps for monitoring and purification, ensuring the integrity of the experimental outcome.

Protocol 5.1: Acylation of an Amine using Pyridine

This protocol describes the synthesis of N-benzyl-4-(methylthio)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Pyridine (as solvent and base)

-

Dichloromethane (DCM) for extraction

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.05 eq) in anhydrous pyridine (approx. 0.5 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add this compound (1.0 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride may form.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a separatory funnel containing 1 M HCl solution and DCM. Shake and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20]

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Protocol 5.2: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of (4-methoxyphenyl)(4-(methylthio)phenyl)methanone.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

This compound (1.0 eq)

-

Anisole (1.1 eq)

-

Crushed ice and concentrated HCl

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Electrophile Formation: Add this compound (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred suspension. Stir for 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Nucleophile: Add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.[20]

-

Work-up & Purification: Follow steps 4-8 from Protocol 5.1 to extract, wash, dry, concentrate, and purify the target ketone.

Below is a Graphviz diagram illustrating a typical experimental workflow.

Caption: A generalized experimental workflow for acylation.

Conclusion

This compound is a valuable acylating agent whose reactivity is finely tuned by the dual electronic nature of the para-methylthio substituent. While its overall reactivity is similar to unsubstituted benzoyl chloride, a nuanced understanding of its underlying mechanism—a two-step nucleophilic addition-elimination pathway—is crucial for synthetic planning. The choice of catalytic system, whether a base like pyridine for acylating heteroatoms or a Lewis acid for Friedel-Crafts reactions, dictates the formation of the active electrophilic species and is key to a successful transformation. The protocols and workflows detailed herein provide a robust framework for researchers to confidently and effectively employ this reagent in the synthesis of complex molecules.

References

- askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines.

- BenchChem. (2025, December). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.

- Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE.

- Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?

- Brainly.in. (2020, October 9). What is the role of pyridine in the acylation reaction of amines?

- ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol?

- Pearson+. Propose mechanisms for the nucleophilic acyl substitutions.

- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(7), 1141-1144. DOI: 10.1055/s-1999-3521.

- BenchChem. Comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride.

- Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- BYJU'S. Nucleophilic Acyl Substitution.

- PrepChem.com. Synthesis of 4-(methylthio)benzyl chloride.

- Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube.

- Moodle@Units. Table 7.1 Hammett substituent constants and their modified values.

- Santa Cruz Biotechnology, Inc. This compound.

- Sigma-Aldrich. This compound 95.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- Wikipedia. Electrophilic aromatic directing groups.

- Wikipedia. Hammett equation.

- La Salle University. Substituent Effects.

- Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.

- Chemguide. The acylation of benzene - electrophilic substitution.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 16. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 17. brainly.in [brainly.in]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. echemi.com [echemi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

solubility and stability studies of 4-(methylthio)benzoyl chloride

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylthio)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 1442-06-4) is a pivotal intermediate in organic synthesis, valued for its role in introducing the 4-(methylthio)benzoyl moiety into a wide range of molecules. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various conditions. As a reactive acyl chloride, its handling, storage, and application in synthesis demand a thorough understanding of its behavior. This guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights, detailed experimental protocols, and practical recommendations to ensure its effective and safe utilization in research and development.

Core Physicochemical Profile

A foundational understanding of a reagent's physical properties is essential for its proper handling and use in chemical synthesis. This compound is a solid at room temperature, a characteristic that distinguishes it from many other common benzoyl chloride derivatives.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1442-06-4 | [1][2] |

| Molecular Formula | C₈H₇ClOS | [3] |

| Molecular Weight | 186.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 52-56 °C (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| SMILES String | CSc1ccc(cc1)C(Cl)=O | |

| InChI Key | MIEJPWILCQAQKT-UHFFFAOYSA-N |

Solubility Characteristics

The selection of an appropriate solvent is critical for achieving homogeneous reaction conditions, controlling reaction rates, and facilitating product purification. While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be reliably inferred from its chemical structure and the known behavior of analogous acyl chlorides.[4]

Theoretical & Qualitative Solubility Profile

The molecule possesses a nonpolar aromatic ring and a moderately polar acyl chloride functional group. This dual nature dictates its solubility. The principle of "like dissolves like" is the primary determinant.

-

Nonpolar Aprotic Solvents: Expected to be highly soluble in solvents like toluene, benzene, and hexanes, which can solvate the aromatic ring.

-

Polar Aprotic Solvents: High solubility is anticipated in solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. These solvents effectively solvate the polar acyl chloride group without reacting with it.

-

Polar Protic Solvents: These solvents, including water and alcohols (e.g., methanol, ethanol), are not recommended for dissolving this compound. The compound will react via solvolysis (e.g., hydrolysis or alcoholysis) rather than simply dissolving.[5][6] This reactivity is a key stability concern discussed in the next section.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | Favorable interaction with the thioanisole backbone. |

| Polar Aprotic | DCM, Chloroform, THF, Acetonitrile | Highly Soluble | Good solvation of the acyl chloride group. These are common reaction solvents. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Rapid solvolysis occurs, leading to decomposition.[5][6] Do not use for storage or as an inert solvent. |

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a systematic approach to experimentally verify the solubility of this compound in a laboratory setting.

Core Principle: This method relies on the visual determination of the point at which a solute completely dissolves in a given volume of solvent at a controlled temperature. All glassware must be scrupulously dried to prevent hydrolysis.

Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., Toluene, DCM, THF, Acetonitrile)

-

Dry 4 mL glass vials with screw caps

-

Analytical balance

-

Calibrated micropipettes or syringes

-

Vortex mixer

-

Oven for drying glassware

Procedure:

-

Glassware Preparation: Dry all vials and magnetic stir bars in an oven at 120 °C for at least 4 hours and cool in a desiccator over a drying agent (e.g., silica gel or Drierite).

-

Aliquot Solute: Weigh approximately 10 mg of this compound directly into a pre-dried vial. Record the exact mass.

-

Initial Solvent Addition: Add 100 µL of the selected anhydrous solvent to the vial. Cap the vial tightly.

-

Dissolution Attempt: Agitate the vial using a vortex mixer for 60 seconds at room temperature (approx. 25 °C).

-

Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered "very soluble" (>100 mg/mL).

-

Titration: If the solid remains, add the solvent in 100 µL increments, vortexing for 60 seconds after each addition. Continue until the solid is fully dissolved.

-

Calculation & Classification: Record the total volume of solvent required to dissolve the initial mass. Calculate the approximate solubility in mg/mL and classify accordingly (e.g., Soluble: 10-100 mg/mL, Sparingly Soluble: 1-10 mg/mL).

-

Documentation: Repeat the procedure for each solvent of interest, ensuring consistent temperature and technique.

Stability Profile & Degradation Pathways

The stability of an acyl chloride is governed by the electrophilicity of its carbonyl carbon and its susceptibility to nucleophilic attack. This compound is stable when stored under appropriate anhydrous conditions but is highly sensitive to moisture and other nucleophiles.[7]

Hydrolytic Instability: The Primary Concern

The most significant stability issue for all acyl chlorides is hydrolysis. The compound reacts readily with water to yield 4-(methylthio)benzoic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is typically rapid and exothermic.

Mechanism of Hydrolysis: The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[8]

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion, an excellent leaving group, is eliminated.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the expelled chloride ion) to yield the final products.

Caption: Mechanism of this compound hydrolysis.

Thermal Stability

The compound is stable under recommended storage conditions (cool, dry place).[7] The high flash point of >110 °C suggests good thermal stability under normal laboratory conditions, but it should be protected from high heat sources to prevent decomposition and volatilization.

Chemical Incompatibilities

To maintain the integrity of this compound, contact with the following must be avoided:

-

Water/Moisture: Causes rapid hydrolysis.[5]

-

Alcohols: Leads to the formation of esters.[6]

-

Amines: Results in the formation of amides.[6]

-

Strong Bases (e.g., NaOH, KOH): Vigorously promotes hydrolysis and other decomposition reactions.[9]

-

Strong Oxidizing Agents: May lead to hazardous reactions.[7]

Protocol for Quantitative Stability Assessment via HPLC

Monitoring the concentration of this compound over time in a specific solvent provides quantitative data on its stability. Due to its reactivity, direct analysis is challenging. A common and robust method involves derivatization followed by HPLC analysis.[10][11]

Core Principle: At set time points, an aliquot of the acyl chloride solution is quenched with a derivatizing agent (e.g., an amine or alcohol) to form a stable, UV-active derivative. The concentration of this derivative, which is proportional to the concentration of the acyl chloride at that moment, is quantified by HPLC.

Caption: Experimental workflow for HPLC-based stability study.

Procedure:

-

Solution Preparation (t=0): Prepare a stock solution of this compound (e.g., 1 mg/mL) in the anhydrous solvent to be studied (e.g., acetonitrile).

-

Sampling and Derivatization: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a precise aliquot (e.g., 100 µL) of the solution. Immediately add it to a vial containing a solution of a derivatizing agent (e.g., 1 mL of 5 mg/mL benzylamine in acetonitrile) to form a stable amide.

-

HPLC Analysis:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.[12]

-

Detection: UV detector set to the λ_max of the stable amide derivative.

-

Injection: Inject the derivatized samples onto the HPLC.

-

-

Data Analysis:

-

Create a calibration curve using standards of the pure, synthesized amide derivative.

-

Quantify the concentration of the derivative at each time point.[10]

-

Plot the natural logarithm of the this compound concentration (ln[RCOCl]) versus time.

-

For a pseudo-first-order decay, this plot will be linear. The stability can be expressed as a rate constant (k), where k is the negative of the slope.[10]

-

Recommended Handling & Storage Procedures

Adherence to strict handling and storage protocols is paramount to preserving the quality of this compound and ensuring laboratory safety.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14] The material is moisture-sensitive; storage under an inert gas atmosphere (e.g., nitrogen or argon) is strongly recommended.[7][13] Store away from incompatible materials as listed in Section 3.3.

-

Handling: Handle only within a certified chemical fume hood to avoid inhalation of vapors or potential HCl gas released upon exposure to atmospheric moisture.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[14] Use spark-proof tools and ground equipment when transferring large quantities.[15]

-

Disposal: Unused or waste material must be treated as hazardous waste. It can be carefully quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable weak base. Dispose of the resulting mixture in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable yet reactive chemical intermediate. Its effective use hinges on a clear understanding of its solubility and stability. It is highly soluble in common polar aprotic and nonpolar organic solvents but reacts rapidly with protic solvents like water and alcohols. Its primary mode of degradation is hydrolysis, a reaction that can be mitigated by strict adherence to anhydrous storage and handling conditions. The quantitative methods outlined in this guide provide a framework for researchers to assess its stability in specific solvent systems, enabling the design of more robust and reproducible synthetic procedures.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved January 12, 2026, from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved January 12, 2026, from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved January 12, 2026, from [Link]

-

Zhang, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 213-220. Retrieved January 12, 2026, from [Link]

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]

- World Intellectual Property Organization. (2001). International Application Published Under the Patent Cooperation Treaty (PCT).

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved January 12, 2026, from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClOS). Retrieved January 12, 2026, from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride. Retrieved January 12, 2026, from [Link]

-

Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H7ClOS) [pubchemlite.lcsb.uni.lu]

- 4. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 5. 4-(METHYLTHIO)BENZYL CHLORIDE | 874-87-3 [chemicalbook.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. wcu.edu [wcu.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemos.de [chemos.de]

An In-depth Technical Guide to 4-(Methylthio)benzoyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzoyl chloride is a valuable reagent in organic synthesis, serving as a key building block for a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive acyl chloride group and a methylthio-substituted aromatic ring, allows for its versatile incorporation into more complex molecules. This guide provides a comprehensive overview of the discovery, synthesis, properties, and significant applications of this compound, offering practical insights and detailed protocols for laboratory use.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of substituted benzoyl chlorides and organosulfur compounds in the late 19th and early 20th centuries. The functionalization of benzene and its derivatives was a central theme in the burgeoning field of organic chemistry. Early methods for the preparation of benzoyl chlorides, such as the reaction of benzoic acids with phosphorus pentachloride or thionyl chloride, were well-established by the early 1900s. The introduction of the methylthio group likely followed the development of methods for the synthesis of 4-(methylthio)benzoic acid, the primary precursor to the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1442-06-4 | |

| Molecular Formula | C₈H₇ClOS | |

| Molecular Weight | 186.66 g/mol | |

| Appearance | Solid | |

| Melting Point | 52-56 °C | |

| Boiling Point | >110 °C (closed cup) | |

| Flash Point | >110 °C (closed cup) | |

| Solubility | Reacts with water |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of 4-(methylthio)benzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Scheme

Caption: General synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen of 4-(methylthio)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular attack by the chloride to form a tetrahedral intermediate. The collapse of this intermediate releases sulfur dioxide and a proton, which is then abstracted by the previously displaced chloride ion to generate hydrogen chloride gas and the final acyl chloride product.

Detailed Experimental Protocol

Materials:

-

4-(Methylthio)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylthio)benzoic acid (1 equivalent).

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a small amount of anhydrous toluene to serve as a solvent.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler connected to the top of the condenser leading to a basic solution to observe this).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a clear to pale yellow liquid which solidifies upon cooling.

Self-Validation: The purity of the synthesized this compound can be confirmed by its melting point and spectroscopic analysis (NMR, IR). The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber in the IR spectrum are indicative of a successful reaction.

Spectroscopic Characterization

While a comprehensive, publicly available dataset is limited, the expected spectral characteristics are as follows:

-

¹H NMR: A singlet for the methylthio protons (CH₃S-) around δ 2.5 ppm. Aromatic protons will appear as two doublets in the region of δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to appear around δ 168-170 ppm. The methylthio carbon will be a singlet at approximately δ 15-20 ppm. Aromatic carbons will have characteristic shifts for a 1,4-disubstituted ring.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band for the carbonyl (C=O) stretch will be present in the range of 1750-1790 cm⁻¹. The characteristic C-Cl stretch will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.

Applications in Synthesis

This compound is a versatile intermediate, primarily utilized in Friedel-Crafts acylation reactions and in the synthesis of esters and amides.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic and heteroaromatic compounds to produce the corresponding aryl ketones. These ketones are often precursors to more complex molecules.

Caption: Friedel-Crafts acylation workflow.

Role in Drug Development

The 4-(methylthio)phenyl moiety is present in several biologically active compounds. While direct synthetic routes using this compound in large-scale manufacturing may vary, it serves as a key conceptual building block for understanding the synthesis of certain pharmaceuticals.

-

Potential Precursor to COX-2 Inhibitors: The 4-(methylthio)phenyl group is a key structural feature of the COX-2 inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, intermediates with this moiety are crucial for the synthesis of drugs like Celecoxib . While many reported syntheses of Celecoxib start from 4-methylacetophenone, the use of intermediates derived from 4-(methylthio)benzoic acid or its derivatives in alternative synthetic strategies is plausible. A patent for preparing COX-2 inhibitors mentions the use of 4-(methylthio)benzyl alcohol as a starting material, which is closely related to this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Store under an inert atmosphere.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a significant synthetic intermediate with established utility in organic chemistry. Its preparation from readily available starting materials and its reactivity make it a valuable tool for the synthesis of a range of molecules, particularly those with pharmaceutical applications. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in a research and development setting.

References

-

PrepChem. Synthesis of 4-(methylthio)benzyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

Wikipedia. Sulfenyl chloride. [Link]

-

PubChemLite. This compound (C8H7ClOS). [Link]

-

SIELC Technologies. This compound. [Link]

-

LookChem. This compound 95 (1442-06-4) 's Synthetic route. [Link]

-

Wikipedia. Gattermann reaction. [Link]

-

Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. [Link]

- Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

- Google Patents.

- Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

L.S.College, Muzaffarpur. Gattermann reaction. [Link]

-

Slideshare. Gattermann koch. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Organic Syntheses. Benzoyl chloride, 4-pentyl-. [Link]

-

NIST WebBook. Benzoyl chloride, 4-methyl-. [Link]

-

NIST WebBook. Benzoyl chloride, 4-methyl-. [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

Jim Clark. friedel-crafts acylation of benzene. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

ZORA. A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac-[Re(CO)3]+ core. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubChemLite. 4-(methylthio)benzyl chloride (C8H9ClS). [Link]

-

PubChem. 4-(Chloromethyl)benzoyl chloride. [Link]

-

NIST WebBook. Benzoyl chloride. [Link]

-

ResearchGate. Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. [Link]

-

PubMed Central. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. [Link]

-

ResearchGate. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation. [Link]

-

PubChem. 4-(Phenylthio)benzoyl chloride. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.. [Link]

-

PubMed Central. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]

The Emerging Therapeutic Potential of 4-(Methylthio)benzoyl Chloride Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Biological Promise of a Unique Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-(Methylthio)benzoyl chloride, a reactive acyl chloride featuring a sulfur-containing moiety, represents a compelling starting point for the development of new therapeutic agents. The incorporation of the methylthio group imparts distinct physicochemical properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This, in turn, can translate into a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and present a framework for their rational design in drug discovery programs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action appears to be multifaceted, targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of DNA Topoisomerase II and Disruption of Microtubule Dynamics

A significant body of evidence points towards the inhibition of human DNA topoisomerase II as a key mechanism of action for certain benzoyl-containing compounds.[1][2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. Molecular docking studies have suggested that benzoyl derivatives can strongly interact with the DNA-dependent subunit of this enzyme.[1][2]

Another avenue of anticancer activity for related benzoyl derivatives is the disruption of microtubule polymerization.[3][4] Microtubules are dynamic protein filaments essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[5] The 4-(methylthio)benzoyl scaffold can be strategically modified to enhance its interaction with tubulin, the protein subunit of microtubules.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound derivatives can be quantified using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7] The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoyl Thiosemicarbazides | MCF-7 (Breast) | Comparable to Etoposide | [1][2] |

| 2-Aryl-4-benzoyl-imidazoles | Melanoma | 0.0157 | [3] |

| 4-Aryl-2-benzoyl-imidazoles | Various | 0.014 | [8] |

| Benzothiazole Derivatives | HT-29 (Colon) | 0.015 | [9] |

Note: The IC50 values presented are for related benzoyl derivatives and serve as a benchmark for the potential potency of novel this compound derivatives.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

The inhibition of DNA topoisomerase II by this compound derivatives can activate the DNA damage response (DDR) pathway. This intricate signaling network senses DNA lesions and orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis.

Caption: DNA Damage Response Pathway Induced by Topoisomerase II Inhibition.

Antimicrobial Activity: Combating Bacterial Pathogens

Organosulfur compounds, a class to which 4-(methylthio)benzoyl derivatives belong, have long been recognized for their antimicrobial properties.[10][11][12] The sulfur atom plays a crucial role in their biological activity, often through interactions with microbial enzymes and proteins.

Mechanism of Action: Disruption of Bacterial Cell Integrity and Enzyme Inhibition

The antibacterial action of organosulfur compounds is often attributed to their ability to compromise the integrity of the bacterial cell membrane.[11][13] They can also form disulfide bonds with free sulfhydryl groups of essential bacterial enzymes, leading to their inactivation and subsequent bacterial cell death.[11][13] This broad mechanism of action makes them effective against a wide range of both Gram-positive and Gram-negative bacteria.[10]

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

Synthesis of a Representative Derivative: N-((4-chlorophenyl)carbamothioyl)-4-(methylthio)benzamide

This protocol outlines the synthesis of a thiourea derivative, a class of compounds known for their biological activities.

Materials:

-

This compound

-

Potassium thiocyanate (KSCN)

-

4-Chloroaniline

-

Acetone (dry)

-

Hydrochloric acid (0.1 M)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in dry acetone.

-

Add potassium thiocyanate (1 equivalent) to the solution and stir the mixture at room temperature for 30 minutes to form the corresponding isothiocyanate in situ.[14]

-

In a separate flask, dissolve 4-chloroaniline (1 equivalent) in dry acetone.

-

Slowly add the 4-chloroaniline solution to the isothiocyanate mixture.

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).[12][14]

-

After the reaction is complete, pour the mixture into ice-cold 0.1 M hydrochloric acid.[13]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate with deionized water and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-((4-chlorophenyl)carbamothioyl)-4-(methylthio)benzamide.

In Vitro Cytotoxicity Evaluation: MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.[6][10]

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Synthesized this compound derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[10]

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for the synthesis and evaluation of derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic tractability of this starting material allows for the creation of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationships. Future research should focus on the rational design of derivatives with enhanced potency and selectivity for their biological targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into clinical candidates. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of new drugs based on this versatile chemical scaffold.

References

-

Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. PubMed. [Link]

-

Topoisomerase Assays. PMC. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. MDPI. [Link]

-

Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). PMC. [Link]

-

Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). [Link]

-

Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]

-

Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. PubMed. [Link]

-

[A] Reagents and conditions for the synthesis of benzoylthioureas derivatives (2 a‐b). ResearchGate. [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. [Link]

-

Synthesis of 4-(methylthio)benzyl chloride. PrepChem.com. [Link]

-